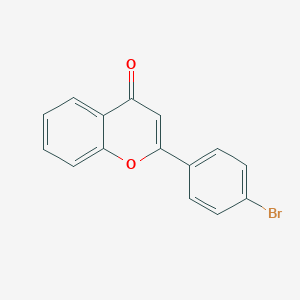

4'-Bromoflavone

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-bromophenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZUAHXELZUWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174519 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20525-20-6 | |

| Record name | 4'-Bromoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020525206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-BROMOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TC8H54C8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 4 Bromoflavone

Established Synthetic Routes for 4'-Bromoflavone

A common and economically viable method for synthesizing this compound utilizes readily available starting materials: 2'-hydroxyacetophenone (B8834) and 4-bromobenzaldehyde (B125591). aacrjournals.org

Chalcone (B49325) Intermediate Formation and Subsequent Cyclization

The synthesis of this compound often proceeds through the formation of a 4-bromo-2'-hydroxychalcone intermediate. This is typically achieved via a Claisen-Schmidt condensation reaction between 2'-hydroxyacetophenone and 4-bromobenzaldehyde in the presence of a base, such as potassium hydroxide, in a solvent like methanol. aacrjournals.orginnovareacademics.inrsc.orgresearchgate.net This reaction yields the chalcone, which may precipitate as a salt. aacrjournals.org

The subsequent step involves the oxidative cyclization of the 4-bromo-2'-hydroxychalcone to form the flavone (B191248) ring system of this compound. innovareacademics.inmdpi.comnih.govresearchgate.net One method involves dissolving the chalcone in a solvent like dimethyl sulfoxide (B87167) (DMSO) and adding a catalytic amount of iodine. aacrjournals.org The mixture is then heated to facilitate the cyclization. aacrjournals.org

A detailed example of this synthetic route for this compound is outlined below, based on reported procedures:

| Step | Reactants | Reagents/Conditions | Product | Reported Yield (%) |

| 1 | 2'-Hydroxyacetophenone, 4-Bromobenzaldehyde | KOH, Methanol, Stirring (6 h) | 4-Bromo-2'-hydroxychalcone (Potassium Salt) | - |

| 2 | 4-Bromo-2'-hydroxychalcone | Iodine (catalytic), DMSO, Reflux (4 h) | This compound | 70 (from 4-bromobenzaldehyde) aacrjournals.org |

Note: Yield for Step 1 is not explicitly provided as the product is an intermediate salt.

Other methods for chalcone cyclization to form flavones include using selenium dioxide, although this was historically used and newer methods might be preferred acs.org. Electrochemical cyclization of 2'-hydroxychalcones has also been reported as a method to synthesize flavones under milder conditions using platinum electrodes in ethanol (B145695)/water with NaI as an electrolyte and mediator scilit.com.

Strategies for Chemical Modification and Analogue Synthesis

Chemical modification of the flavone scaffold, including this compound, is a common strategy to explore structure-activity relationships (SAR) and optimize biological activity. innovareacademics.inmdpi.comnih.govrsc.orgdrugdesign.org This involves introducing different functional groups or modifying existing ones at various positions on the flavone core. nih.gov

Structure-Guided Derivatization for Biological Activity Optimization

Structure-guided derivatization involves designing modifications based on the known or predicted interactions of the compound with biological targets. While specific detailed research findings on structure-guided derivatization solely focused on optimizing the biological activity of this compound itself within the provided search results are limited to its role as an enzyme inducer aacrjournals.orgnih.govmedchemexpress.com, the general principle of SAR studies on flavone analogues is well-established. innovareacademics.inmdpi.comrsc.orgdrugdesign.org

SAR studies on various flavone derivatives have shown that the position and nature of substituents significantly impact their biological properties. innovareacademics.inmdpi.com For instance, halogen atoms grafted onto the flavone skeleton can be beneficial for activity. mdpi.com Modifications at different positions of the A and B rings of the flavone can lead to compounds with varied cytotoxicity profiles. nih.gov The introduction of different functionalities can be guided by the desired biological outcome, such as enhanced enzyme induction or altered interactions with specific proteins. aacrjournals.orgnih.govmedchemexpress.com

Regioselective Bromination and Other Functional Group Introductions

Regioselective bromination and the introduction of other functional groups are key techniques for synthesizing this compound analogues. While this compound itself has a bromine at a specific position, further bromination or functionalization at other sites of the flavone core or on the existing 4'-bromophenyl ring can yield novel derivatives.

Methods for regioselective bromination of flavonoids and related aromatic compounds have been developed. For example, regioselective monobromination or dibromination can be achieved using specific reagents and conditions. nih.govresearchgate.net Tetrabutylammonium bromide promoted by V2O5-H2O2 has been reported for the regioselective bromination of organic substrates, including activated aromatics, and can be used in the synthesis of precursors for flavonoids. organic-chemistry.org Another reagent used for selective bromination of activated aromatic and heteroaromatic compounds, including flavones, is 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCHD). cdnsciencepub.com

The introduction of other functional groups onto the flavone scaffold can be achieved through various synthetic transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are valuable tools for introducing aryl or alkyl substituents onto halogenated flavones. nih.gov For example, brominated flavone derivatives can undergo arylation with boronic acids. nih.gov C-3 functionalization of flavones has also been explored using palladium-catalyzed carbonylation reactions to introduce carboxamide and carboxylate groups. mdpi.com Furthermore, copper-catalyzed methods have been developed for the regioselective introduction of selenide (B1212193) and thioether functionalities onto flavones via C-H functionalization. rsc.org

Investigative Research on the Biological Activities of 4 Bromoflavone

Cancer Chemopreventive Efficacy

Cancer chemoprevention involves the use of non-toxic agents to prevent, delay, or reverse the process of carcinogenesis. thieme-connect.com 4'-Bromoflavone has been identified as a potent inducer of phase II detoxification enzymes, a key mechanism associated with chemopreventive activity. aacrjournals.orgmedchemexpress.comnih.govlktlabs.commedchemexpress.com

In Vitro Studies in Diverse Cancer Cell Lines

In vitro studies have demonstrated that this compound can significantly induce the activity of phase II detoxification enzymes in various cultured cell lines. It has been shown to significantly induce quinone reductase (QR) activity in cultured murine hepatoma 1c1c7 cells, with a concentration to double activity (CD) of 10 nM. aacrjournals.orgmedchemexpress.comnih.govmedchemexpress.comkoreamed.org Furthermore, it effectively induces the α- and μ-isoforms of glutathione (B108866) S-transferase (GST) in cultured H4IIE rat hepatoma cells without observed toxicity. aacrjournals.orgmedchemexpress.comnih.govmedchemexpress.com

Beyond enzyme induction, this compound has also been shown to influence enzymes involved in carcinogen metabolism. It is a potent inhibitor of cytochrome P4501A1-mediated ethoxyresorufin-O-deethylase activity, exhibiting an IC₅₀ of 0.86 μM. aacrjournals.orgmedchemexpress.comnih.govmedchemexpress.com Studies with cultured HepG2 and MCF-7 cells have shown that this compound significantly reduces the covalent binding of metabolically activated benzo[a]pyrene (B130552) to cellular DNA. aacrjournals.orgmedchemexpress.comnih.govmedchemexpress.com

Studies using human HepG2 cells indicated an EC₅₀ of 30 μM for the induction of ARE (Antioxidant Response Element), a regulatory element for phase II enzymes, by this compound in a luciferase assay. medchemexpress.com

| Cell Line | Enzyme/Activity | Measurement | Value | Citation |

|---|---|---|---|---|

| Murine hepatoma 1c1c7 | Quinone Reductase (QR) Induction | Concentration to Double Activity (CD) | 10 nM | aacrjournals.orgmedchemexpress.comnih.govmedchemexpress.com |

| H4IIE rat hepatoma | Glutathione S-transferase (GST) Induction (α and μ) | Effective Induction | Not specified | aacrjournals.orgmedchemexpress.comnih.govmedchemexpress.com |

| Rat liver microsomes | Cytochrome P4501A1 Inhibition | IC₅₀ (ethoxyresorufin-O-deethylase activity) | 0.86 μM | aacrjournals.orgmedchemexpress.comnih.govmedchemexpress.com |

| HepG2 (Human hepatoma) | Benzo[a]pyrene-DNA adduct formation inhibition | IC₅₀ | ~3.1 μM | aacrjournals.org |

| MCF-7 (Human breast cancer) | Benzo[a]pyrene-DNA adduct formation inhibition | IC₅₀ | ~1.7 μM | aacrjournals.org |

| HepG2 (Human hepatoma) | ARE Induction | EC₅₀ (luciferase assay) | 30 μM | medchemexpress.com |

In Vivo Assessment in Established Carcinogenesis Models

In vivo studies have further supported the chemopreventive potential of this compound. Short-term dietary studies in rats have shown a dose-dependent increase in QR activity and glutathione levels in various organs, including the liver, mammary gland, colon, stomach, and lung. aacrjournals.orgmedchemexpress.comnih.govmedchemexpress.com

A full-term cancer chemoprevention study was conducted using the DMBA-induced rat mammary tumorigenesis model. Dietary administration of this compound significantly inhibited the incidence and multiplicity of mammary tumors. aacrjournals.orgnih.govamazonaws.com Specifically, administration of 2000 or 4000 mg this compound/kg diet significantly decreased tumor incidence from 89.5% to 30% and 20%, respectively. aacrjournals.org Tumor multiplicity was also significantly reduced from 2.63 tumors/rat to 0.65 and 0.20 tumors/rat at the 2000 and 4000 mg/kg doses, respectively. aacrjournals.org Tumor latency was also greatly enhanced by dietary administration of this compound. aacrjournals.orglktlabs.comamazonaws.com

| Animal Model | Treatment (Dietary) | Tumor Incidence (%) | Tumor Multiplicity (tumors/rat) | Tumor Latency | Citation |

|---|---|---|---|---|---|

| DMBA-induced Sprague Dawley rats | Control | 89.5 | 2.63 | Not specified | aacrjournals.org |

| DMBA-induced Sprague Dawley rats | This compound (2000 mg/kg) | 30 | 0.65 | Greatly enhanced | aacrjournals.org |

| DMBA-induced Sprague Dawley rats | This compound (4000 mg/kg) | 20 | 0.20 | Greatly enhanced | aacrjournals.org |

Antioxidative Properties and Associated Cellular Protection

This compound has been reported to display antioxidative activities. lktlabs.comamazonaws.com Flavones, as a class of compounds, are known to act as antioxidants and can modulate the activity of reactive oxygen species (ROS)-scavenging enzymes. scielo.brresearchgate.netnih.gov While the search results generally mention the antioxidative properties of this compound, specific data from direct antioxidant assays (e.g., DPPH, ABTS) for this particular compound were not detailed in the provided snippets, although it is noted to activate Nrf2-Keap1-ARE signaling, which is involved in antioxidant defense. lktlabs.comamazonaws.com

Antitumor and Antiproliferative Activity of this compound and Related Flavones

This compound has been shown to exhibit cytotoxic effects on certain cancer cell lines, suggesting potential as a chemotherapeutic agent. ontosight.ai Studies evaluating the antiproliferative activity of various natural and synthetic flavones on human and murine tumor cell lines have included this compound. nih.gov In one study, this compound (listed as 6-bromoflavone (B74378) (15) and 4'-nitroflavone (23) with approximately equal activity) showed moderate cytotoxic activity compared to other tested compounds. nih.govresearchgate.net The mechanism of action for the anticancer activity of flavones can involve inducing apoptosis and inhibiting cell proliferation. researchgate.netnih.gov While related synthetic flavone (B191248) derivatives with electron-withdrawing groups at the 4' position have shown enhanced antiproliferative activity against breast cancer cell lines, specific detailed data for the direct antitumor or antiproliferative activity of this compound across a broad panel of cancer cell lines, such as IC₅₀ values for direct cytotoxicity, were not extensively provided in the search snippets beyond the general statement of cytotoxic effects. ontosight.ainih.govrsc.org

Mechanistic Elucidation of 4 Bromoflavone S Actions at the Molecular and Cellular Level

Modulation of Xenobiotic Metabolizing Enzyme Systems

Xenobiotic metabolizing enzymes are broadly categorized into Phase I and Phase II enzymes. Phase I enzymes, primarily cytochrome P450s, introduce reactive groups to xenobiotics, while Phase II enzymes conjugate these modified compounds with endogenous molecules, facilitating their excretion. newschool.eduuclouvain.be 4'-Bromoflavone has been shown to modulate the activity of both phases. aacrjournals.org

Induction of Phase II Detoxification Enzymes

Induction of Phase II enzymes is considered a significant mechanism for chemoprevention, as these enzymes are involved in the detoxification of carcinogens and other toxic compounds. aacrjournals.orgnih.gov this compound has been identified as a potent inducer of several key Phase II detoxification enzymes. aacrjournals.orgmedchemexpress.com

Quinone Reductase (NQO1) Activity Enhancement

Quinone reductase (NQO1) is a flavoenzyme that catalyzes the two-electron reduction of quinones, thereby preventing the formation of reactive semiquinone radicals and protecting cells from oxidative stress. biorxiv.orgresearchgate.netresearchgate.net Studies have demonstrated that this compound significantly enhances NQO1 activity. In cultured murine hepatoma 1c1c7 cells, this compound was found to induce NQO1 activity with a concentration to double activity (CD) of 10 nM. aacrjournals.orgnih.govmedchemexpress.comresearchgate.net Dietary administration of this compound in rats also led to increased NQO1 activity in various tissues, including the liver, mammary gland, colon, stomach, and lung, in a dose-dependent manner. aacrjournals.orgnih.govmedchemexpress.com

| Cell Line/Tissue | Species | Effect on NQO1 Activity | Key Finding | Citation |

|---|---|---|---|---|

| Cultured hepatoma 1c1c7 | Murine | Significant Induction | CD = 10 nM | aacrjournals.orgnih.govmedchemexpress.comresearchgate.net |

| Liver | Rat | Increased Activity | Dose-dependent induction | aacrjournals.orgnih.govmedchemexpress.com |

| Mammary Gland | Rat | Increased Activity | Dose-dependent induction | aacrjournals.orgnih.govmedchemexpress.com |

| Colon | Rat | Increased Activity | Dose-dependent induction | aacrjournals.orgnih.govmedchemexpress.com |

| Stomach | Rat | Increased Activity | Dose-dependent induction | aacrjournals.orgnih.govmedchemexpress.com |

| Lung | Rat | Increased Activity | Dose-dependent induction | aacrjournals.orgnih.govmedchemexpress.com |

Glutathione (B108866) S-Transferase (GST) Isoform Induction

Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of glutathione with various electrophilic compounds, including many carcinogens and products of oxidative stress, making them more water-soluble and readily excretable. scialert.netnih.govresearchgate.net this compound has been shown to effectively induce specific isoforms of GST. In cultured H4IIE rat hepatoma cells, it effectively induced the α- and μ-isoforms of glutathione S-transferase. aacrjournals.orgnih.govmedchemexpress.comresearchgate.net The induction of these isoforms is considered important for detoxification. aacrjournals.org

| Cell Line/Tissue | Species | Effect on GST Isoforms | Key Finding | Citation |

|---|---|---|---|---|

| Cultured H4IIE cells | Rat | Induction of α- and μ-isoforms | Effective induction | aacrjournals.orgnih.govmedchemexpress.comresearchgate.net |

Elevation of Cellular Glutathione Levels

Glutathione (GSH) is a crucial endogenous antioxidant and a substrate for GST enzymes. Maintaining adequate cellular glutathione levels is vital for protecting against oxidative damage and facilitating detoxification. fishersci.semetabolomicsworkbench.orgresearchgate.netuni.lunih.govmdpi.com In addition to inducing GST enzymes, this compound has been shown to elevate cellular glutathione levels. Short-term dietary studies in rats demonstrated that this compound increased glutathione levels in the liver, mammary gland, colon, stomach, and lung in a dose-dependent manner. aacrjournals.orgnih.govmedchemexpress.com In cultured Hepa 1c1c7 cells, this compound was also observed to increase glutathione levels. researchgate.net

| Tissue | Species | Effect on Glutathione Levels | Key Finding | Citation |

|---|---|---|---|---|

| Liver | Rat | Increased Levels | Dose-dependent | aacrjournals.orgnih.govmedchemexpress.com |

| Mammary Gland | Rat | Increased Levels | Dose-dependent | aacrjournals.orgnih.govmedchemexpress.com |

| Colon | Rat | Increased Levels | Dose-dependent | aacrjournals.orgnih.gov |

| Stomach | Rat | Increased Levels | Dose-dependent | aacrjournals.orgnih.gov |

| Lung | Rat | Increased Levels | Dose-dependent | aacrjournals.orgnih.gov |

| Cultured Hepa 1c1c7 | Murine | Increased Levels | Observed increase | researchgate.net |

Inhibition of Phase I Cytochrome P450 Enzymes

While the induction of Phase II enzymes is generally considered beneficial for detoxification, Phase I enzymes, particularly certain cytochrome P450 isoforms, can activate procarcinogens into reactive metabolites. aacrjournals.orgresearchgate.net Therefore, the inhibition of specific Phase I enzymes can also be a mechanism of protection.

Cytochrome P4501A1 (CYP1A1) Activity Inhibition

Cytochrome P4501A1 (CYP1A1) is a Phase I enzyme involved in the metabolism of various xenobiotics, including polycyclic aromatic hydrocarbons (PAHs), some of which are procarcinogens. newschool.eduwikipedia.orgkoreascience.kr Inhibition of CYP1A1 can reduce the metabolic activation of such compounds. This compound has been found to be a potent inhibitor of CYP1A1 activity. It demonstrated potent inhibition of cytochrome P4501A1-mediated ethoxyresorufin-O-deethylase (EROD) activity, with an IC50 value of 0.86 μM. aacrjournals.orgnih.govmedchemexpress.comresearchgate.net Studies in rats treated with 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a procarcinogen metabolized by CYP1A1, showed that treatment with this compound did not significantly alter the DMBA-induced CYP1A1 activity but significantly increased Phase II enzyme activity, suggesting a favorable modulation towards detoxification. aacrjournals.orgnih.gov

| Enzyme | Activity Inhibited | IC50 (in vitro) | Effect in vivo (Rat Liver/Mammary Gland) | Citation |

|---|---|---|---|---|

| CYP1A1 | EROD activity | 0.86 μM | Did not significantly alter DMBA-induced activity, but increased Phase II activity | aacrjournals.orgnih.govmedchemexpress.comresearchgate.net |

Bifunctional Regulation of Carcinogen Metabolism

This compound exhibits a bifunctional effect on carcinogen metabolism, influencing both phase I and phase II detoxification enzymes. Studies have shown that while 4'BF treatment, alone or in combination with 7,12-dimethylbenz[a]anthracene (DMBA), did not significantly alter DMBA-induced cytochrome P4501A1 (CYP1A1) activity (a phase I enzyme), it significantly increased the activity of quinone reductase (QR), a key phase II enzyme. aacrjournals.orgnih.gov Furthermore, 4'BF has been identified as a potent inhibitor of CYP1A1-mediated ethoxyresorufin-O-deethylase activity, with an observed IC₅₀ of 0.86 μM. aacrjournals.orgnih.govmedchemexpress.com This suggests that 4'BF can inhibit the metabolic activation of certain procarcinogens mediated by CYP1A1 while simultaneously enhancing their detoxification through the induction of phase II enzymes. The induction of phase II enzymes by 4'BF, such as QR and glutathione S-transferase (GST), is considered a crucial mechanism for the metabolic detoxification of carcinogens. aacrjournals.orgnih.gov

Data illustrating the effect of 4'BF on enzyme activity are presented in the table below:

| Enzyme Activity | Effect of 4'BF Treatment | IC₅₀ (if applicable) | Reference |

| Cytochrome P4501A1 (Phase I) induced by DMBA | Not significantly altered | N/A | aacrjournals.orgnih.gov |

| Quinone Reductase (Phase II) | Significantly increased activity | N/A | aacrjournals.orgnih.gov |

| CYP1A1-mediated ethoxyresorufin-O-deethylase | Potent inhibition | 0.86 μM | aacrjournals.orgnih.govmedchemexpress.com |

| Glutathione S-transferase (Phase II) | Effectively induces α- and μ-isoforms | N/A | nih.govmedchemexpress.com |

Activation of the Nrf2-Keap1-ARE Signaling Pathway

A significant aspect of 4'BF's mechanism of action is its ability to activate the Nrf2-Keap1-ARE signaling pathway. medchemexpress.comlktlabs.com This pathway plays a central role in the cellular defense against oxidative stress and electrophilic insults by regulating the expression of a battery of cytoprotective genes, including those encoding phase II detoxification enzymes and antioxidant proteins. nih.govkoreamed.org Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. nih.govkoreamed.orgsmolecule.come-crt.orgmdpi.com

Dissociation of Nrf2 from Keap1 and Nuclear Translocation

Exposure of cells to inducers like 4'BF triggers the disruption of the Nrf2-Keap1 complex. nih.govkoreamed.orgsmolecule.come-crt.orgmdpi.comoup.comresearchgate.net This dissociation is a critical prerequisite for Nrf2 activation. mdpi.com Upon dissociation from Keap1, Nrf2 is stabilized and translocates into the nucleus. nih.govkoreamed.orgsmolecule.come-crt.orgmdpi.comoup.comresearchgate.net

Transcriptional Regulation of Antioxidant Response Element (ARE)-Driven Genes

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of its target genes. nih.govkoreamed.orgsmolecule.come-crt.orgmdpi.comoup.comresearchgate.net This binding event initiates the transcriptional activation of ARE-driven genes, leading to the increased synthesis of various detoxification and antioxidant enzymes. nih.govkoreamed.orgmdpi.comfrontiersin.org Examples of ARE-regulated gene products include glutathione S-transferase (GST), NAD(P)H:quinone oxidoreductase 1 (NQO1), UDP-glucuronosyltransferase, gamma-glutamate cysteine ligase (GCL), and heme oxygenase-1 (HO-1), all of which contribute to cellular protection against genotoxic damage. nih.govkoreamed.orgnih.govoup.com

Upstream Kinase Involvement in Nrf2 Activation

The Nrf2-Keap1-ARE signaling pathway can be modulated by several upstream kinases. nih.govkoreamed.orge-crt.orgresearchgate.netnih.gov These include phosphatidylinositol 3-kinase (PI3K), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38. nih.govkoreamed.orge-crt.orgresearchgate.netnih.govbiorxiv.org Phosphorylation of Nrf2 at specific serine and threonine residues by these kinases is thought to facilitate its release from Keap1 and subsequent nuclear translocation, thereby contributing to Nrf2 activation. e-crt.orgresearchgate.netnih.gov While these kinases are known to modulate the pathway, the specific involvement of each kinase in 4'BF-mediated Nrf2 activation requires further detailed investigation.

Impact on Carcinogen-DNA Adduct Formation

4'BF has been shown to impact the formation of carcinogen-DNA adducts, which are molecular lesions formed when reactive metabolites of carcinogens bind covalently to DNA.

Reduction of Covalent DNA Binding by Metabolically Activated Carcinogens

Studies conducted with cultured human liver (HepG2) and breast cancer (MCF-7) cells have demonstrated that 4'BF significantly reduces the covalent binding of metabolically activated benzo[a]pyrene (B130552) (B[a]P) to cellular DNA. aacrjournals.orgnih.govmedchemexpress.com This reduction in DNA adduct formation is a crucial mechanism by which 4'BF may exert its chemopreventive effects, as DNA adducts are considered initiating events in the process of chemical carcinogenesis. nih.govpsu.edu The inhibition of B[a]P-DNA adduct formation by 4'BF was observed with IC₅₀ values of approximately 1.7 μM in MCF-7 cells and 3.1 μM in HepG2 cells. aacrjournals.org

Data on the inhibition of DNA adduct formation by 4'BF are presented below:

| Cell Line | Carcinogen | Effect of 4'BF on Covalent DNA Binding | IC₅₀ (μM) | Reference |

| MCF-7 | Metabolically activated B[a]P | Significantly reduced | ~1.7 | aacrjournals.orgnih.govmedchemexpress.com |

| HepG2 | Metabolically activated B[a]P | Significantly reduced | ~3.1 | aacrjournals.orgnih.govmedchemexpress.com |

Structure Activity Relationship Sar Studies of 4 Bromoflavone and Its Analogues

Identification of Structural Determinants for Biological Efficacy

The biological activity of flavones is influenced by several key structural features. The presence of a C2=C3 double bond in conjugation with the C4 carbonyl group is often important for activity, as it contributes to the planar structure of the molecule and electron delocalization mdpi.commdpi.com. The position and number of hydroxyl groups on rings A and B are also significant determinants of activity, particularly for antioxidant and enzyme inhibitory effects mdpi.comnih.govsysrevpharm.org. For instance, dihydroxylation patterns on the B-ring, such as the catechol moiety (3',4'-dihydroxy), are frequently associated with enhanced antioxidant potential nih.govscirp.org. Substitutions on the A-ring, particularly at positions C5 and C7, also play a role in the activity and interactions with biological targets mdpi.comresearchgate.net.

The substitution pattern on the B-ring (phenyl ring) is recognized as a critical factor influencing the biological activities of flavones mdpi.comnih.govresearchgate.netencyclopedia.pubreading.ac.uk. Variations in the type and position of substituents on the B-ring can significantly alter a compound's potency and selectivity towards specific biological targets.

The Role of Bromine Substitution at the 4' Position in Flavone (B191248) Bioactivity

The introduction of halogen atoms, including bromine, into the flavonoid structure has been explored as a strategy to modulate their biological properties nih.govresearchgate.netaacrjournals.org. Halogen substituents can influence activity through various mechanisms, including altering electronic properties, lipophilicity, and the ability to form halogen bonds with biological targets uchile.cl.

Specific studies have investigated the effect of bromine substitution on the flavone scaffold. The presence of electron-withdrawing groups, such as bromine, at the C-4' position of the B-ring has been reported to enhance certain biological activities, including anti-proliferative effects in some flavone derivatives nih.govencyclopedia.pubnih.gov. In the context of anti-influenza activity, 4'-bromine substitution was identified as a promising modification in baicalein (B1667712) analogs, a type of flavone uchile.cl.

4'-Bromoflavone (2-(4-bromophenyl)chromen-4-one) itself has been characterized for specific biological activities. It is known as a potent inducer of phase II detoxification enzymes, such as quinone reductase (QR) and glutathione (B108866) S-transferase (GST), in various cell lines and in vivo sysrevpharm.org. This enzyme induction is considered a relevant mechanism for chemoprevention. Furthermore, this compound has been shown to be a potent inhibitor of cytochrome P4501A1-mediated activity sysrevpharm.org. These specific activities of this compound highlight the significant impact that bromine substitution at the 4' position can have on the interaction of the flavone core with enzymatic targets.

While the importance of B-ring substitution and the effect of bromine are evident, comprehensive comparative data specifically detailing the biological activity of flavone substituted with various groups only at the 4' position, including bromine, across a single biological assay is not extensively presented in the searched literature. However, the reported activities of this compound demonstrate that this specific substitution pattern confers notable biological properties.

The following table summarizes some reported biological activities associated with this compound:

| Compound | Substitution Pattern | Biological Activity | Result | Source |

| This compound | 4'-Br | Induction of Quinone Reductase (QR) activity (Hepa 1c1c7 cells) | Concentration to double activity: 10 nM | sysrevpharm.org |

| This compound | 4'-Br | Induction of Glutathione S-Transferase (GST) isoforms (H4IIE rat hepatoma cells) | Effective induction | sysrevpharm.org |

| This compound | 4'-Br | Inhibition of Cytochrome P4501A1 activity | IC₅₀: 0.86 µM | sysrevpharm.org |

| This compound | 4'-Br | Reduction of benzo[a]pyrene (B130552) covalent binding to DNA (HepG2 or MCF-7 cells) | Significant reduction | sysrevpharm.org |

| This compound | 4'-Br | Increase in QR activity and glutathione levels (rat liver, mammary gland, colon, stomach, lung) | Dose-dependent increase (in vivo) | sysrevpharm.org |

Comparative SAR Analysis Across Diverse Flavonoid Derivatives

Comparative SAR analysis across different flavonoid derivatives reveals broader principles governing their biological activities. Beyond the 4' position, other substitutions on the flavone scaffold significantly impact activity. For instance, the presence and position of hydroxyl groups on the A-ring are crucial mdpi.comresearchgate.net. Studies have also compared the activities of different flavonoid subclasses, such as flavones, flavanones, and chalcones, noting variations in potency for specific activities like antibacterial effects researchgate.net.

Computational Approaches in SAR Analysis, including QSAR

Computational methods play an increasingly important role in SAR analysis, allowing for the prediction of biological activity based on molecular structure. Quantitative Structure-Activity Relationship (QSAR) is a widely used computational technique that develops mathematical models correlating structural descriptors of compounds with their biological activities mdpi.com. These descriptors can represent various molecular properties, including electronic, steric, and lipophilic features.

QSAR studies on flavonoids have been conducted to understand their SAR for diverse activities, such as antioxidant potential, enzyme inhibition (e.g., aldose reductase, protein tyrosine kinase), and interaction with receptors (e.g., benzodiazepine (B76468) binding site) mdpi.comrsc.orgmdpi.comscirp.org. These computational approaches can help identify the key structural features that are crucial for activity, predict the activity of new or untested compounds, and guide the rational design of flavonoid derivatives with improved biological profiles mdpi.com. Molecular docking is another computational technique used to study the interaction between flavonoids and their target proteins, providing insights into the binding modes and the role of specific substituents in these interactions.

Computational methods, including QSAR, complement experimental SAR studies by providing a theoretical framework for understanding the relationship between structure and activity and accelerating the process of identifying promising flavonoid derivatives for further investigation.

Computational Chemistry and Molecular Modeling in 4 Bromoflavone Research

Molecular Docking Simulations

Molecular docking simulations are widely used to predict the binding orientation (pose) and affinity of a small molecule ligand, such as 4'-Bromoflavone, to a target protein. This technique helps in understanding the nature of ligand-protein interactions and estimating the strength of the binding.

Molecular docking studies have been conducted to evaluate the interaction of this compound with Kelch-like ECH-associated protein 1 (KEAP1). KEAP1 is a crucial regulatory protein involved in the NRF2 pathway, which controls the expression of cytoprotective enzymes like NQO1. acs.orgnih.gov

Based on structural data from molecular docking, the interaction of this compound with the KEAP1 protein is likely driven by electrostatic and van der Waals interactions. acs.orgnih.gov Unlike some other ligands, this compound was not found to form hydrogen bonds with the KEAP1 protein in one study. acs.orgnih.gov In a study evaluating the chemopreventive potential of various compounds, this compound was used as a reference compound in molecular docking against KEAP1. It demonstrated a binding energy of -8.0 kcal/mol, while a cocrystallized ligand showed a binding energy of -10.7 kcal/mol. acs.orgnih.gov Other tested compounds in the same study showed lower binding energies compared to this compound. acs.orgnih.govekb.egresearchgate.net

Molecular docking has also been employed to predict the binding affinity and interactions of this compound with other enzyme targets, including cyclooxygenase (COX) enzymes.

In one study focusing on the inhibitory potential of flavonoids against cyclooxygenase-2 (COX-2), this compound was reported to exhibit a binding affinity of -8.8 kcal/mol with COX-2. ajsmrjournal.com COX-2 is an important enzyme involved in inflammation and is a target for anti-inflammatory drugs. ajsmrjournal.comchemrevlett.com

While this compound is known to induce NQO1 enzyme activity experimentally acs.orgnih.govnih.gov, specific detailed molecular docking studies focusing solely on the direct binding affinity and interactions of this compound with the NQO1 enzyme itself were not prominently found in the search results, although the induction of NQO1 is linked to KEAP1 interaction. acs.orgnih.gov

Information regarding specific molecular docking studies of this compound with Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) was not identified in the provided search results. However, molecular docking is a common technique used to investigate interactions with these target classes for other compounds. nih.govplos.orgbiointerfaceresearch.comnih.govimrpress.comnih.govfrontiersin.orgunsoed.ac.iddovepress.comtechscience.com

Analysis of Ligand-Protein Interactions with KEAP1

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecular systems. These simulations provide insights into the conformational changes of proteins and ligands, as well as the stability of ligand-protein complexes over time. While MD simulations are a valuable tool in computational chemistry and are often used in conjunction with molecular docking to refine binding poses and assess complex stability mdpi.comnih.govnih.govmdpi.complos.orgresearchgate.net, specific detailed molecular dynamics simulation studies focusing on this compound itself interacting with its targets were not found within the scope of the conducted searches. Studies on other compounds demonstrate the application of MD simulations to analyze parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to evaluate stability and flexibility, and to observe persistent interactions like hydrogen bonds. mdpi.comnih.govplos.orgresearchgate.net

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties

In silico methods are increasingly used to predict the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and pharmacodynamic (PD) properties of drug candidates. These predictions help in assessing the potential in vivo behavior of a compound early in the research process. uniroma1.itnih.govbiointerfaceresearch.comkinampark.comfrontiersin.orgresearchgate.netmdpi.com

While a comprehensive in silico ADME/PK/PD profile specifically for this compound from computational prediction was not detailed in the search results, an in vitro assessment using a Caco-2 cell model indicated that this compound would likely be absorbed by the intestine at a moderate rate via passive diffusion. nih.govresearchgate.net Hepatic metabolism studies in human liver microsomes and hepatocytes detected monohydroxylated metabolites, suggesting that this compound would likely be excreted as the unchanged compound and these metabolites. nih.govresearchgate.net These in vitro findings provide some indication of its potential pharmacokinetic behavior, which can be correlated with or used to inform in silico prediction models. researchgate.netkinampark.com

In silico ADME prediction tools typically evaluate parameters such as intestinal absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes, and potential for efflux transport. brazilianjournals.com.bruniroma1.itnih.govbiointerfaceresearch.comresearchgate.netmdpi.com In silico pharmacodynamic predictions aim to estimate the effect of a drug's concentration on a biological response, often linked to pharmacokinetic data through PK/PD modeling. frontiersin.orgfrontiersin.org

Advanced Research Methodologies and Experimental Models in 4 Bromoflavone Studies

In Vitro Cell Culture Systems

In vitro studies employing various cell lines are fundamental to understanding the cellular and molecular effects of 4'-Bromoflavone. These systems allow for controlled experimentation to investigate specific mechanisms, assess cytotoxicity, and analyze changes in gene expression and cellular processes.

Application of Murine and Human Cell Lines for Mechanistic Studies

A range of murine and human cell lines have been instrumental in dissecting the mechanisms by which this compound exerts its effects. Murine hepatoma 1c1c7 cells have been used to demonstrate the significant induction of quinone reductase (QR) activity by this compound. nih.gov Similarly, H4IIE rat hepatoma cells have been employed to show the effective induction of the alpha- and mu-isoforms of glutathione (B108866) S-transferase, with no observed toxicity in these models. nih.gov

Human cell lines such as HepG2 (human hepatoma) and MCF-7 (human breast cancer) have also been utilized. Studies with HepG2 or MCF-7 cells have shown that this compound can significantly reduce the covalent binding of metabolically activated benzo[a]pyrene (B130552) to cellular DNA. nih.govaacrjournals.org This indicates a role for this compound in protecting against DNA damage induced by certain carcinogens. HepG2 cells have also been used in luciferase assays to demonstrate the induction of the Antioxidant Response Element (ARE) by this compound. medchemexpress.com The use of these diverse cell lines allows researchers to investigate the effects of this compound across different tissue types and species, providing a broader understanding of its biological activities.

Reporter Gene Assays for Transcriptional Regulation Analysis

Reporter gene assays are a powerful tool for studying transcriptional regulation, and they have been applied in this compound research to understand how it influences gene expression. promega.krnih.gov In this technique, the promoter region of a gene of interest is linked to a reporter gene (such as chloramphenicol (B1208) acetyltransferase (CAT) or luciferase), and the construct is introduced into cells. promega.krnih.govresearchgate.net The activity of the reporter gene product then serves as an indicator of the transcriptional activity of the promoter. promega.krnih.gov

Transient transfection studies using plasmid constructs like pDTD-1097CAT, XRE-CAT, and ARE-CAT have revealed that the induction of detoxification enzymes by this compound is regulated at the transcriptional level. nih.govaacrjournals.org Specifically, this compound treatment significantly induced CAT expression via interaction with both the ARE and the xenobiotic response element (XRE). aacrjournals.org This suggests that this compound can activate multiple signaling pathways involved in the transcriptional regulation of phase I and phase II detoxification enzymes. The use of different reporter constructs allows for the identification of specific regulatory elements through which this compound exerts its effects on gene transcription.

Assays for Cell Proliferation, Apoptosis, and Cell Cycle Progression

Assessing the impact of this compound on fundamental cellular processes like proliferation, apoptosis (programmed cell death), and cell cycle progression is crucial for understanding its potential as a chemopreventive or therapeutic agent. epo-berlin.combdbiosciences.comnih.gov Various in vitro assays are employed for this purpose.

While the provided search results primarily highlight this compound's role in enzyme induction and DNA protection, the general methodologies for studying these processes in cell culture are well-established. Assays for cell proliferation can include methods like MTT or MTS assays, which measure metabolic activity as an indicator of viable cell number, or techniques like BrdU incorporation, which measures DNA synthesis during the S phase of the cell cycle. bdbiosciences.comnih.gov Apoptosis can be detected by various markers, such as the externalization of phosphatidylserine (B164497) (measured by Annexin V binding), activation of caspases (like caspase-3/7), or changes in mitochondrial membrane potential. epo-berlin.combdbiosciences.comnih.gov Cell cycle progression is typically analyzed by flow cytometry after staining cellular DNA with fluorescent dyes, allowing for the determination of the percentage of cells in different phases (G1, S, G2/M). bdbiosciences.comnih.govthermofisher.com

Although specific data on this compound's direct effects on proliferation, apoptosis, or cell cycle progression using these assays were not prominently detailed in the search results, these methodologies are standard in cellular research and would be applied to fully characterize the compound's biological profile.

In Vivo Animal Models

In vivo studies using animal models, particularly rodents, are essential for evaluating the effects of this compound in a complex biological system, assessing its impact on disease development, and analyzing biochemical and histological changes in target tissues.

Design and Execution of Rodent Models for Chemoprevention Studies

Rodent models are widely used in cancer chemoprevention research to evaluate the ability of compounds to inhibit the initiation or progression of tumors. thieme-connect.comscialert.net For this compound, a full-term cancer chemoprevention study was conducted using female Sprague Dawley rats treated with 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a potent carcinogen known to induce mammary tumors. nih.govaacrjournals.org

In such studies, animals are typically exposed to the carcinogen, and the test compound (in this case, this compound) is administered through the diet or other routes before, during, or after carcinogen exposure. nih.govaacrjournals.org The study design involves monitoring the animals for tumor development, including tumor incidence (the percentage of animals that develop tumors) and multiplicity (the average number of tumors per animal). aacrjournals.org Tumor latency, the time it takes for tumors to develop, is also a critical endpoint. aacrjournals.org

In the DMBA-induced rat mammary tumorigenesis model, dietary administration of this compound significantly inhibited the incidence and multiplicity of mammary tumors and greatly increased tumor latency. nih.govaacrjournals.org This demonstrates the effectiveness of this compound as a chemopreventive agent in this specific in vivo model. Short-term dietary studies in Sprague Dawley rats have also been conducted to assess the effects of this compound on enzyme induction in various tissues. nih.govaacrjournals.org

Biochemical and Histopathological Assessment in Target Tissues

Beyond simply monitoring tumor development, in vivo studies involve detailed biochemical and histopathological assessments of target tissues to understand the underlying mechanisms of the compound's effects.

Biochemical assessments in tissues such as liver, mammary gland, colon, stomach, and lung from rats treated with this compound have shown dose-dependent increases in QR activity and glutathione levels. nih.govaacrjournals.org These are key markers of phase II detoxification enzyme induction, a significant mechanism of chemoprevention. nih.govaacrjournals.org Studies have also investigated the effects of this compound on phase I enzymes like cytochrome P4501A1. nih.govaacrjournals.org While this compound did not significantly alter DMBA-induced cytochrome P4501A1 activity, it was found to be a potent inhibitor of its mediated ethoxyresorufin-O-deethylase activity. nih.govaacrjournals.org

Histopathological assessment involves the microscopic examination of tissue samples to evaluate changes in cell structure, tissue organization, and the presence or absence of lesions or tumors. In the DMBA-induced mammary tumorigenesis model, histopathological analysis would be conducted to confirm the presence and characteristics of tumors and to assess any precancerous lesions. While specific detailed histopathological findings were not extensively provided in the search results, this type of analysis is a standard component of in vivo chemoprevention studies to correlate observed reductions in tumor incidence and multiplicity with changes at the tissue level.

Molecular and Biochemical Analytical Techniques

Studying the cellular and molecular effects of this compound necessitates the use of various techniques to quantify changes at the genetic and protein levels. These methods provide insights into the pathways and targets modulated by the compound.

Protein Activity and Expression Quantification (e.g., Enzymatic Assays, Western Blotting)

Beyond gene expression, it is essential to quantify the levels and activity of proteins to fully understand the biological effects of this compound. Proteins are the functional molecules in cells, and changes in their abundance or activity directly mediate cellular processes.

Enzymatic assays are biochemical methods used to measure the activity of specific enzymes. These assays typically involve incubating the enzyme with its substrate under controlled conditions and measuring the rate of product formation or substrate disappearance. Studies on this compound have extensively used enzymatic assays to assess its impact on detoxification enzymes. For example, this compound has been shown to significantly induce quinone reductase (QR) activity in cultured murine hepatoma 1c1c7 cells and glutathione S-transferase (GST) activity in cultured H4IIE rat hepatoma cells aacrjournals.orgnih.govmedchemexpress.com. These inductions were observed in a dose-dependent manner in various rat tissues, including liver, mammary gland, colon, stomach, and lung aacrjournals.orgmedchemexpress.com. Furthermore, this compound has been identified as a potent inhibitor of cytochrome P4501A1-mediated ethoxyresorufin-O-deethylase activity, with an IC₅₀ value of 0.86 μM aacrjournals.orgnih.govmedchemexpress.com.

Western blotting is a widely used technique for the detection and quantification of specific proteins in a sample thermofisher.comresearchgate.net. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest thermofisher.comresearchgate.net. The intensity of the antibody signal is proportional to the amount of the target protein present. Western blotting has been employed in this compound research to confirm the induction of protein expression levels observed through other methods or to investigate the abundance of specific proteins involved in related pathways. For instance, Western blot analysis has been used to investigate the induction of GST α and GST μ isoforms in cultured H4IIE rat hepatoma cells treated with this compound aacrjournals.org. It has also been used as a reliable tool to detect specific proteins like NQO1, often in conjunction with enzymatic assays ekb.egacs.org.

Detailed research findings from enzymatic assays and Western blotting highlight the effects of this compound on key detoxification enzymes:

| Enzyme/Protein | Cell Line/Tissue | Effect of this compound Treatment | Method Used | Source |

| Quinone Reductase (QR) Activity | Murine hepatoma 1c1c7 | Significant induction (concentration to double activity: 10 nM) | Enzymatic Assay | aacrjournals.orgnih.govmedchemexpress.com |

| Quinone Reductase (QR) Activity | Rat Liver, Mammary Gland, Colon, Stomach, Lung | Dose-dependent increase | Enzymatic Assay | aacrjournals.orgmedchemexpress.com |

| Glutathione S-transferase (GST) α and μ isoforms | H4IIE rat hepatoma | Effective induction with no observed toxicity | Enzymatic Assay, Western Blot | aacrjournals.orgnih.govmedchemexpress.com |

| Cytochrome P4501A1 Activity | Rat Liver, Mammary Gland | Did not significantly alter DMBA-induced activity | Enzymatic Assay | aacrjournals.org |

| Cytochrome P4501A1-mediated ethoxyresorufin-O-deethylase activity | In vitro | Potent inhibition (IC₅₀: 0.86 μM) | Enzymatic Assay | aacrjournals.orgnih.govmedchemexpress.com |

| NQO1 Protein Expression | Hepa1c1c7 cells | Upregulation (used as a positive control in some studies) | Western Blot | ekb.egacs.org |

These molecular and biochemical techniques collectively provide a comprehensive view of how this compound exerts its effects by modulating gene expression and protein activity, particularly within detoxification pathways.

Q & A

Q. Methodological Insight :

- Characterization : Use HPLC or LC-MS for purity validation (>95%, as per synthetic protocols).

- Bioactivity Screening : Employ cell-based models (e.g., murine hepatoma Hepa1c1c7 cells) to quantify QR (quinone reductase) induction, with EC₅₀ values typically <1 µM .

How does 4’-Bromoflavone’s induction of phase II enzymes compare to other flavonoid derivatives in preclinical models?

Advanced Question

Studies show 4’-Bromoflavone outperforms non-brominated flavonoids (e.g., β-naphthoflavone) in enzyme induction potency, likely due to bromine’s electron-withdrawing effects enhancing ligand-receptor binding to the Keap1-Nrf2 pathway . However, contradictions arise in cytotoxicity profiles: while it shows low toxicity in normal cells (e.g., IC₅₀ >50 µM in murine fibroblasts), conflicting data exist in cancer models (e.g., apoptosis vs. necrosis in human leukemia HL-60 cells) .

Q. Methodological Insight :

- Comparative Analysis : Use dose-response curves and transcriptomic profiling (e.g., qPCR for Nrf2 target genes) to differentiate mechanisms.

- Data Reconciliation : Account for cell-type-specific redox environments and assay conditions (e.g., serum-free vs. serum-containing media) .

What experimental design considerations are critical for ensuring reproducibility in 4’-Bromoflavone studies?

Basic Question

Reproducibility hinges on:

Q. Advanced Considerations :

- In Vivo Models : Optimize pharmacokinetics by testing formulations (e.g., PEGylated nanoparticles) to address poor oral bioavailability noted in rodent studies .

- Statistical Rigor : Apply 4R principles (randomization, replication, reduction of variation, and representative sampling) to minimize bias .

How can researchers resolve contradictions in 4’-Bromoflavone’s cytotoxic effects across different cancer cell lines?

Advanced Question

Discrepancies in cytotoxicity (e.g., pro-apoptotic in breast cancer vs. necrotic in leukemia cells) may stem from:

Q. Methodological Insight :

- Multi-Omics Integration : Combine RNA-seq (to identify apoptotic/necroptotic pathways) and metabolomics (to track glutathione depletion) .

What are the best practices for analyzing 4’-Bromoflavone’s chemopreventive efficacy in combination therapies?

Advanced Question

Synergy studies require:

Q. Data Challenges :

- Confounding Variables : Control for hepatic enzyme induction (e.g., CYP450 isoforms) that may alter drug metabolism .

What analytical techniques are recommended for quantifying 4’-Bromoflavone in biological matrices?

Basic Question

Q. Advanced Tip :

- Isotope-Labeled Standards : Use deuterated 4’-Bromoflavone for internal calibration to correct matrix effects .

How should researchers address gaps in understanding 4’-Bromoflavone’s long-term safety and off-target effects?

Advanced Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.